5-Fluoroindoline Hydrochloride: A Technical Guide for Advanced Drug Discovery
5-Fluoroindoline Hydrochloride: A Technical Guide for Advanced Drug Discovery
Foreword: Navigating the Isomeric Landscape of Fluorinated Indolines
In the precise world of medicinal chemistry, structural nuance is paramount. This guide is dedicated to 5-Fluoroindoline hydrochloride , a critical building block in modern drug design. It is imperative to distinguish this molecule from its isomer, 5-fluoroisoindoline hydrochloride. While both are valuable scaffolds, their distinct atomic arrangements lead to different spatial orientations and, consequently, unique pharmacological profiles. This document will focus exclusively on the indoline isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
5-Fluoroindoline hydrochloride is the salt form of the parent compound, 5-Fluoroindoline. The hydrochloride salt is typically a more stable, crystalline solid with enhanced aqueous solubility compared to the free base, which is often a liquid or low-melting solid. This makes the hydrochloride form more amenable to handling, formulation, and purification.[1] The core properties are dictated by the 5-Fluoroindoline structure.
Data Summary Table: 5-Fluoroindoline and its Precursors
| Property | 5-Fluoroindoline | 5-Fluoroindole (Precursor) | 5-Fluoroindoline Hydrochloride |
| Chemical Structure | (Image of 5-Fluoroindoline structure) | (Image of 5-Fluoroindole structure) | (Image of 5-Fluoroindoline HCl structure) |
| CAS Number | 2343-22-8 | 399-52-0[2] | Not explicitly assigned (see PubChem CID) |
| PubChem CID | 329765736 | 67861[2] | 72207219[3] |
| Molecular Formula | C₈H₈FN | C₈H₆FN[2] | C₈H₉ClFN[3] |
| Molecular Weight | 137.15 g/mol | 135.14 g/mol [2] | 173.61 g/mol [3] |
| Appearance | Liquid | Off-white to pale beige powder[4] | Expected to be a crystalline solid |
| Melting Point | Not available | 45-48 °C[4] | Not available |
| Density | 1.171 g/mL at 25 °C | Not available | Not available |
| Refractive Index | n/D 1.556 | Not available | Not available |
| Storage Temperature | 2-8°C | 0-8°C[5] | Inert atmosphere, room temperature |
Synthesis and Manufacturing Insights
The journey to 5-Fluoroindoline hydrochloride is a multi-step process that begins with the synthesis of its aromatic precursor, 5-fluoroindole. Understanding this pathway is crucial for process optimization and ensuring the purity of the final active pharmaceutical ingredient (API) intermediate.
From 5-Fluoroindole to 5-Fluoroindoline: The Reduction Step
The conversion of the indole ring to an indoline is a classic reduction reaction. While various methods exist, a common and effective approach involves the use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), in the presence of an acid.[6] This method is particularly useful for reducing the pyrrole ring of the indole nucleus without affecting other functional groups.[6]
Experimental Protocol: Reduction of 5-Fluoroindole
-
Inert Atmosphere: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 5-fluoroindole in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) to the stirred solution.
-
Acid Catalyst: Following the borane addition, carefully add trifluoroacetic acid dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Work-up: Perform an aqueous work-up to remove boron salts and trifluoroacetic acid. This typically involves extraction with an organic solvent like ethyl acetate and washing with a mild base (e.g., sodium bicarbonate solution) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoroindoline can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The conversion of the basic 5-fluoroindoline to its hydrochloride salt is a straightforward acid-base reaction.[1] This process enhances the compound's stability and handling characteristics.
Experimental Protocol: Preparation of 5-Fluoroindoline Hydrochloride
-
Dissolution: Dissolve the purified 5-fluoroindoline in a suitable dry organic solvent, such as diethyl ether or dioxane.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) to the stirred solution at a controlled temperature, often 0-4°C.[7]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 5-fluoroindoline hydrochloride.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 5-fluoroindole to 5-fluoroindoline hydrochloride.
The Role of Fluorine in Medicinal Chemistry: A Strategic Advantage
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[8][9][10] The 5-fluoro substituent on the indoline scaffold imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[9] Placing a fluorine atom at the 5-position can block potential sites of oxidative metabolism on the benzene ring, thereby increasing the drug's half-life and bioavailability.[9][11]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can increase the potency of the drug.[8][12]
-
Modulation of Physicochemical Properties: The fluorine atom can influence the lipophilicity and pKa of the molecule.[10][11] This allows for fine-tuning of properties like membrane permeability and solubility, which are critical for oral absorption and distribution to the target tissues, including the central nervous system.[8]
-
Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.[11]
Applications in Drug Discovery
5-Fluoroindoline and its parent indole are key intermediates in the synthesis of a wide range of therapeutic agents.[5][13] The fluorinated indole scaffold is found in drugs targeting:
-
Oncology: As building blocks for kinase inhibitors.[13]
-
Neurological Disorders: In the development of antidepressants and antipsychotics.[5]
-
Infectious Diseases: As precursors for antiviral and antifungal agents.[14]
-
Metabolic Diseases: In the synthesis of SGLT2 inhibitors for diabetes management.
Spectroscopic Characterization
While a dedicated spectrum for 5-fluoroindoline hydrochloride is not widely published, its spectroscopic features can be reliably inferred from its precursors and related structures.
-
¹H NMR: The proton NMR of 5-fluoroindoline would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons on the five-membered ring would appear as aliphatic signals. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected, and the N-H proton signal would be observable.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. 5-Fluoroindole, for instance, shows a characteristic signal around -100.22 ppm (in CDCl₃).[15] The chemical shift in 5-fluoroindoline would be in a similar region, providing a clean window for analysis in complex biological systems.[4][16]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling 5-fluoroindoline and its derivatives.
-
Hazard Identification: 5-Fluoroindoline is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapor or mist. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For 5-fluoroindoline, storage at 2-8°C is recommended. The hydrochloride salt should be stored under an inert atmosphere.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
Conclusion
5-Fluoroindoline hydrochloride is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its synthesis, from the parent 5-fluoroindole, and its core chemical properties is essential for its effective application in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to leverage the unique advantages of this fluorinated scaffold in their drug discovery programs.
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